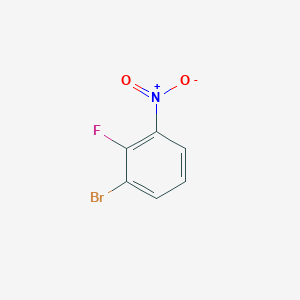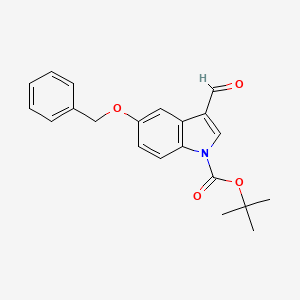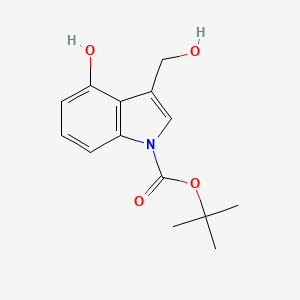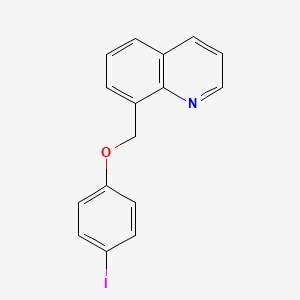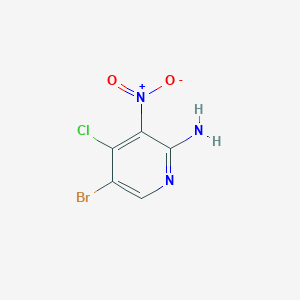
2-Amino-5-bromo-4-chloro-3-nitropyridine
Overview
Description
“2-Amino-5-bromo-4-chloro-3-nitropyridine” is a chemical compound that is used as an intermediate in various chemical reactions . It is a brominated aromatic amine reagent .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It can act as an intermediate in the synthesis of 5-amino-azaoxindole derivatives . It can also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H4BrN3O2 . The molecular weight is 218.008 .
Chemical Reactions Analysis
“this compound” can act as an intermediate in various chemical reactions. It can be used in the synthesis of polycyclic azaarenes . It can also be used for labeling of model reducing-end oligosaccharides via reductive amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 205.5-214.5°C . It appears as yellow crystals or powder .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Amino-5-bromo-4-chloro-3-nitropyridine has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of azaphenoxazine derivatives, where its reactivity is a key factor in the formation of complex molecular structures (Takahashi & Yoneda, 1958).
Reactivity in Different Solvents
The reactivity of this compound towards solutions of ammonia in different solvents, such as water and ethanol, has been investigated. This research highlights the influence of solvent polarity on the substitution processes observed in these reactions (Hertog & Jouwersma, 1953).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies of this compound have provided insights into its molecular structure, electronic, and vibrational characteristics. These studies are crucial for understanding the physical and chemical properties of the compound at a molecular level (Abraham, Prasana, & Muthu, 2017).
Structural and Vibrational Analyses
Detailed structural and vibrational analyses of compounds related to this compound have been conducted. This research aids in understanding the molecular interactions and stability of these compounds, which is essential for their application in various scientific fields (Velraj, Soundharam, & Sridevi, 2015).
Synthesis of Organic Compounds
The compound has also been used in the synthesis of various organic compounds, including derivatives of aminopyridine. These synthesized compounds have potential applications in different areas of chemistry and pharmacology (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Electric Dipole Moments Studies
Studies on the electric dipole moments of this compound and related substances in different solvents provide valuable information on their molecular properties and interactions, which are important for applications in material science and molecular electronics (Cumper & Singleton, 1968).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromo-4-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
5-bromo-4-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCPXIDEMLKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670259 | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-95-7 | |
| Record name | 5-Bromo-4-chloro-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942947-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
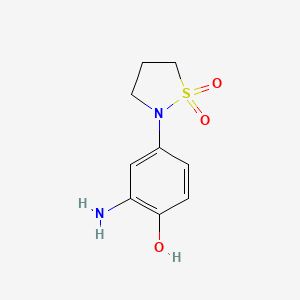

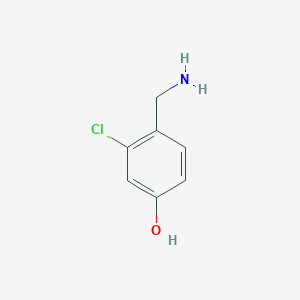


![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)


![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)

